molecular formula C6H5ClN2O3 B3338561 5-Chloro-2-methyl-4-nitropyridine 1-oxide CAS No. 97944-39-3

5-Chloro-2-methyl-4-nitropyridine 1-oxide

Cat. No.: B3338561
CAS No.: 97944-39-3
M. Wt: 188.57 g/mol
InChI Key: WMNCRPKSHGXZFI-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-nitropyridine 1-oxide: is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a light yellow solid with a melting point of 154-155°C and a predicted boiling point of 399.8±37.0°C . This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-nitropyridine 1-oxide typically involves the nitration of pyridine derivatives followed by chlorination and oxidation steps. One common method includes the reaction of 2-chloro-5-methylpyridine with nitric acid to introduce the nitro group, followed by oxidation to form the N-oxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-methyl-4-nitropyridine 1-oxide is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chlorine and methyl groups influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-5-methyl-4-nitropyridine N-oxide
  • 2-Methyl-4-nitropyridine N-oxide
  • 2-Chloro-4-nitropyridine

Comparison: 5-Chloro-2-methyl-4-nitropyridine 1-oxide is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and properties compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications .

Properties

IUPAC Name

5-chloro-2-methyl-4-nitro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNCRPKSHGXZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-2-methylpyridine-N-oxide (9.46 g) in concentrated sulphuric acid (30 ml), a nitration mixture consisting of 30% oleum (28 ml) and fuming nitric acid (47 ml), was added dropwise at 5°-8° over 20 minutes. The reaction mixture was allowed to stand for one hour at room temperature and then heated for 2 hours on a steam bath After allowing to cool the solution was poured onto ice and carefully neutralised with ammonium carbonate, added in portions. The solid was extracted into chloroform, dried, stripped and triturated with petrol to give 5-chloro-4-nitro-2-methylpyridine-N-oxide, (9.83 g), m.p.120°-122°
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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